N-ethyl-N'-(4-nitrophenyl)ethane-1,2-diamine
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Overview
Description
N-ethyl-N’-(4-nitrophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H15N3O2 It is characterized by the presence of an ethyl group attached to a nitrogen atom, which is further connected to a 4-nitrophenyl group through an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-(4-nitrophenyl)ethane-1,2-diamine typically involves the reaction of 4-nitroaniline with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
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Step 1: Nitration of Aniline
- Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.
- Reaction conditions: Temperature around 0-5°C, slow addition of nitric acid to avoid over-nitration.
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Step 2: Alkylation with Ethylamine
- 4-nitroaniline is then reacted with ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C).
- Reaction conditions: Temperature around 50-60°C, hydrogen atmosphere to facilitate the reduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of N-ethyl-N’-(4-nitrophenyl)ethane-1,2-diamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control, as well as real-time monitoring of reaction progress, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-(4-nitrophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
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Reduction
- The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Pd/C).
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Substitution
- The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
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Oxidation
- The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution Reagents: Alkyl halides, aryl halides
Major Products Formed
Reduction: N-ethyl-N’-(4-aminophenyl)ethane-1,2-diamine
Substitution: Various N-alkyl or N-aryl derivatives
Oxidation: Nitroso or nitro derivatives
Scientific Research Applications
N-ethyl-N’-(4-nitrophenyl)ethane-1,2-diamine has several applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
- Used in the development of diagnostic assays.
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Medicine
- Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
- Studied for its antimicrobial and anticancer properties.
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Industry
- Utilized in the production of dyes and pigments.
- Applied in the manufacture of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N-ethyl-N’-(4-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved in its mechanism of action include:
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Enzyme Inhibition
- The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
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Receptor Modulation
- It may interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N-ethyl-N’-(4-nitrophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
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N-ethyl-N’-(4-aminophenyl)ethane-1,2-diamine
- Similar structure but with an amino group instead of a nitro group.
- Exhibits different reactivity and biological activity.
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N-methyl-N’-(4-nitrophenyl)ethane-1,2-diamine
- Similar structure but with a methyl group instead of an ethyl group.
- Shows variations in chemical and physical properties.
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N-ethyl-N’-(3-nitrophenyl)ethane-1,2-diamine
- Similar structure but with the nitro group in the meta position.
- Displays different reactivity and interaction with molecular targets.
Conclusion
N-ethyl-N’-(4-nitrophenyl)ethane-1,2-diamine is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for research and development in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-ethyl-N'-(4-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H15N3O2/c1-2-11-7-8-12-9-3-5-10(6-4-9)13(14)15/h3-6,11-12H,2,7-8H2,1H3 |
InChI Key |
CFDAXWLTQQMKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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